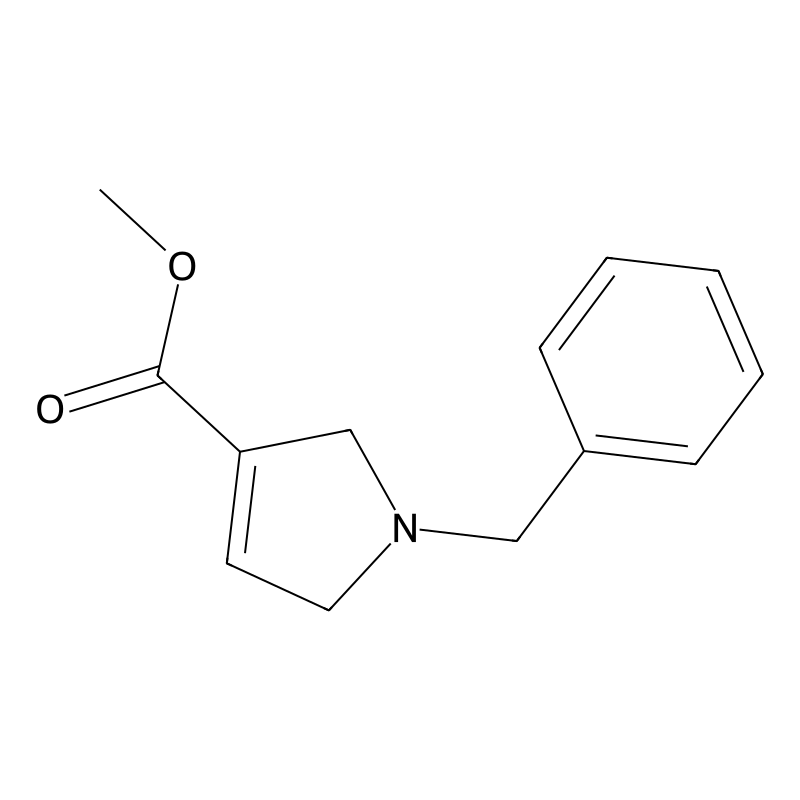

Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate

Content Navigation

Solid N-benzyl pyrroline ester eliminates purification bottlenecks common with oily heterocycles. The acid-stable N-benzyl group provides orthogonal deprotection by hydrogenolysis, allowing selective removal of acid-labile protecting groups in complex routes. Ideal for synthesizing tropane alkaloid libraries via 1,3-dipolar cycloaddition. Consistent 97% purity, ambient storage, and global availability ensure reliable procurement for process development.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate is a functionalized heterocyclic building block belonging to the class of cyclic β-amino acid esters. Its core structure, featuring an N-benzyl protected amine and an α,β-unsaturated ester within a five-membered ring, makes it a versatile intermediate in synthetic organic chemistry. This scaffold is particularly relevant for the construction of more complex, biologically active molecules, including tropane alkaloids, which are noted for their significant presence in pharmaceuticals. [REFS-1, REFS-2]

Research Fit

References

- [1] Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological reports, 60(4), 439.

- [2] Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796.

Direct substitution of this compound with close analogs is often impractical and can compromise a synthetic route. Replacing the N-benzyl group with an N-Boc (tert-butoxycarbonyl) or N-Cbz (carboxybenzyl) group fundamentally alters the chemical stability and deprotection strategy. The N-benzyl group is robust under many acidic and basic conditions where an N-Boc group would be cleaved, yet it can be removed via catalytic hydrogenolysis under neutral conditions. [1] This orthogonality is critical in multi-step synthesis. Similarly, substituting the methyl ester for a bulkier ethyl or tert-butyl ester can introduce steric hindrance, alter reaction kinetics in subsequent transformations, and change the compound's physical properties, affecting processability and purification.

Substitution Risk

N-Boc analogs may cleave the methyl ester during acidic deprotection, complicating synthesis.

Ethyl and tert-butyl esters show lower conversion in RCM and amidation, potentially requiring re-optimization.

Ethyl ester analogs often require two steps with lower cumulative yield, adding procurement complexity.

Solid-State Handling Advantage

Unlike many closely related dihydropyrrole building blocks, Methyl 1-benzyl-2,5-dihydropyrrole-3-carboxylate is a solid at room temperature. This provides a significant advantage in handling and purification over common analogs such as N-Cbz-3-pyrroline (Benzyl 3-pyrroline-1-carboxylate), which is a high-boiling liquid. Crystalline solids are typically easier to purify via recrystallization, which is more scalable and cost-effective than the chromatographic purification often required for oils. Solids are also easier to weigh and dispense accurately, improving reproducibility in large-scale reactions.

| Evidence Dimension | Physical State at Room Temperature |

| Target Compound Data | Solid |

| Comparator Or Baseline | Benzyl 3-pyrroline-1-carboxylate (N-Cbz analog): Liquid |

| Quantified Difference | Qualitative difference (Solid vs. Liquid) |

| Conditions | Standard laboratory conditions (room temperature) |

The solid form simplifies handling, purification, and storage, making it a more practical and scalable choice for industrial and kilogram-scale laboratory synthesis.

Orthogonal Protection with N-Benzyl

The N-benzyl group offers a distinct strategic advantage over the more common N-Boc protecting group. N-benzyl is stable to the acidic conditions (e.g., trifluoroacetic acid) typically used to remove N-Boc groups. This allows for selective deprotection of other sites in a complex molecule without affecting the dihydropyrrole nitrogen. The N-benzyl group is most commonly removed via catalytic hydrogenolysis (e.g., H₂, Pd/C), a method that proceeds under neutral pH and is orthogonal to both acid-labile (N-Boc) and base-labile protecting groups. [1] This strategic flexibility is critical when planning complex, multi-step syntheses of pharmaceutical targets.

| Evidence Dimension | Protecting Group Cleavage Condition |

| Target Compound Data | Catalytic Hydrogenolysis (e.g., H₂, Pd/C); Stable to typical acids/bases |

| Comparator Or Baseline | N-Boc analog: Strong Acid (e.g., TFA, HCl) |

| Quantified Difference | Qualitative difference in chemical compatibility (Orthogonal cleavage) |

| Conditions | Standard synthetic deprotection protocols |

This compound allows chemists to design more efficient and robust synthetic routes for complex molecules by providing a stable amine protecting group that can be removed without harsh acidic or basic conditions.

Scaffold for 1,3-Dipolar Cycloadditions

The N-benzyl-2,5-dihydropyrrole core is a proven reactive scaffold for constructing complex molecular architectures. In a relevant study, the azomethine ylide derived from an N-benzyl amine was used in a 1,3-dipolar cycloaddition with acetylenic dipolarophiles to synthesize novel N-benzyl-2,5-dihydropyrrole-linked benzopyrimidines. [1] Several of the resulting complex products showed significant in vitro antibacterial activity, with MIC values as low as 15.12 μg/mL against strains like *Bacillus subtilis*. [1] This demonstrates the value of the target compound as a stable, pre-formed synthon that provides the key N-benzyl dihydropyrrole motif for direct use in powerful C-C and C-N bond-forming reactions to access novel, biologically active chemical space.

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) of Downstream Product |

| Target Compound Data | Serves as precursor to compounds with MIC values of 15.12 - 15.62 μg/mL against *B. subtilis* |

| Comparator Or Baseline | N/A (Demonstration of utility) |

| Quantified Difference | N/A |

| Conditions | In vitro antimicrobial assay against various bacterial strains |

This compound is not just an inert intermediate but a functional building block for drug discovery programs, specifically for generating novel heterocyclic compounds with potential antimicrobial applications.

Scalable Pharmaceutical Intermediate Synthesis

For process development and scale-up campaigns where ease of handling, purification, and accurate dosing are critical. The solid nature of this compound is a distinct advantage over oily or liquid analogs, reducing reliance on costly and time-consuming column chromatography and minimizing material loss during transfers. [REFS-1, REFS-2]

Multi-Step Synthesis with Orthogonal Protection

Ideal for synthetic routes where an N-Boc or other acid-sensitive group must be removed in the presence of the pyrrolidine nitrogen. The N-benzyl group's stability to acid allows for selective deprotection, enabling more complex and convergent synthetic strategies. [1]

Library Synthesis for Antimicrobial Discovery

As a key building block in diversity-oriented synthesis. Its demonstrated utility in 1,3-dipolar cycloadditions allows for the rapid generation of libraries of complex, spiro- and fused-polyheterocyclic compounds for screening against bacterial and fungal targets. [2]

Application Fit Matrix

References

- [3] Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

- [4] El-Gazzar, M. G., Sayed, M. A., Othman, M., & El-Gendy, M. S. (2023). Design and synthesis of novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates as antimicrobial agents: study combining in vitro and in silico analysis. New Journal of Chemistry, 47(37), 17565-17578.

XLogP3

Wikipedia

Explore Compound Types